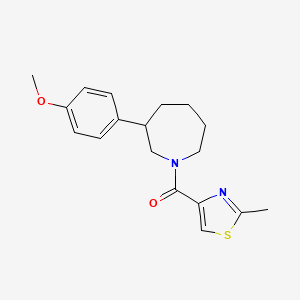

(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-19-17(12-23-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYYBMKLFQWQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic synthesis. One common route includes:

Formation of the Azepane Ring: Starting with a suitable precursor such as 4-methoxyphenylamine, the azepane ring can be formed through cyclization reactions involving appropriate reagents and catalysts.

Attachment of the Methylthiazole Moiety: The methylthiazole group can be introduced via a nucleophilic substitution reaction, where the azepane intermediate reacts with a thiazole derivative under controlled conditions.

Final Coupling Step: The final step involves coupling the azepane-thiazole intermediate with a methanone group, often using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepane or thiazole derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It can be used in the study of enzyme interactions, receptor binding, and cellular pathways, providing insights into its potential therapeutic uses.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the development of new treatments for various diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity and potential biological activity make it valuable in the development of new products.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pravadoline (WIN 48,098)

- Structure: (4-Methoxyphenyl)-[2-methyl-1-(2-(4-morpholinyl)ethyl)indol-3-yl]methanone .

- Comparison: Both compounds share the (4-methoxyphenyl)methanone backbone. Pravadoline replaces the azepane-thiazole system with an indole-morpholine group, enhancing cannabinoid receptor affinity.

1-Pentyl-3-(4-methoxybenzoyl)indole (RCS-4)

Thiazole-Containing Propenones

- Example: 1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone .

- Comparison: Both compounds incorporate a thiazole ring, but the target’s azepane-aryl system contrasts with the propenone-pyrazole scaffold. The absence of a propenone linker in the target compound may reduce electrophilic reactivity, enhancing metabolic stability .

Comparative Data Table

Biological Activity

The compound (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic molecule featuring an azepane ring, a methoxyphenyl group, and a methylthiazol moiety. Its unique structural characteristics suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Structural Characteristics

The compound's structure includes:

- Azepane Ring : A seven-membered cyclic amine.

- Methoxyphenyl Group : A phenyl group substituted with a methoxy group.

- Methylthiazol Moiety : A five-membered ring containing sulfur and nitrogen.

These functional groups are known to influence the compound's pharmacological properties, potentially leading to various therapeutic applications.

Predicted Biological Activities

Based on structural similarities with known compounds, several biological activities can be predicted for (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone . Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.

- CNS Activity : The azepane structure is often associated with central nervous system effects.

- Anti-inflammatory Properties : The methoxy group may enhance anti-inflammatory activity.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity, a comparative analysis with structurally similar compounds is valuable. The following table summarizes the features and activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Thiazole ring, methyl substituent | Antimicrobial |

| Phenylazepane | Azepane ring, phenyl substituent | CNS activity |

| Methoxyphenyl derivative | Methoxy group on phenyl | Anti-inflammatory |

This comparison highlights the unique combination of an azepane ring and thiazole functionality in the target compound, which may confer distinct biological activities not found in others.

Study 1: Antimicrobial Activity

A study investigating derivatives of thiazole compounds showed promising antimicrobial effects against various pathogens. The presence of the methylthiazol moiety in (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone suggests it could possess similar properties, as thiazoles are frequently associated with antimicrobial efficacy .

Study 2: CNS Effects

Research into azepane derivatives has revealed their potential as anxiolytic agents. Compounds featuring azepane structures have been shown to interact with neurotransmitter systems, indicating that (3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone might also exhibit CNS activity .

Study 3: Anti-inflammatory Properties

The methoxy group in phenolic compounds often enhances anti-inflammatory effects. Studies have suggested that methoxy-substituted phenols can inhibit pro-inflammatory cytokines, which may apply to the target compound as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.